molecular formula C23H24N8O B5574395 6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No.: B5574395
M. Wt: 428.5 g/mol
InChI Key: UIMTZOKCMCYNOH-UHFFFAOYSA-N
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Description

6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine is a useful research compound. Its molecular formula is C23H24N8O and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.20730742 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Formation of Pyridazino[1,6-a]benzimidazolium Cations : The synthesis of pyridazino[1,6-a]benzimidazolium cations and 1-(o-methylaminoaryl)-4-acetylpyrazoles is achieved through reactions involving quaternary 1-aminobenzimidazolium salts in aqueous potassium carbonate solution with excess acetylacetone (V. V. Kuz’menko et al., 1983).

  • Synthesis of Novel Pyridine Derivatives : Novel pyridine and fused pyridine derivatives have been synthesized starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile. These compounds were found to have moderate to good binding energies on the target protein in molecular docking screenings, demonstrating potential in various applications (E. M. Flefel et al., 2018).

Biological and Medicinal Applications

  • Antihistaminic Activity and Inhibition of Eosinophil Infiltration : Certain fused pyridazines that incorporate cyclic amines exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This suggests potential therapeutic applications in conditions like allergic rhinitis and atopic dermatitis (M. Gyoten et al., 2003).

  • Potential as Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine nuclei have been synthesized. Their binding properties to ct-DNA revealed enhanced fluorescence emission intensity, suggesting potential applications as DNA-specific fluorescent probes (N. Perin et al., 2011).

  • Anticancer Activities : Compounds incorporating benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety have demonstrated significant anticancer activities against A549 lung adenocarcinoma and C6 rat glioma cell lines, indicating their potential as anticancer agents (G. Çiftçi et al., 2021).

  • Analgesic and Anti-inflammatory Activity : Methyl 6‐substituted‐3(2H)‐pyridazinone‐2‐ylacetates synthesized using similar chemical structures showed significant analgesic and anti-inflammatory effects in various tests, with minimal side effects on gastric mucosa. This suggests their utility in pain and inflammation management (M. Şahina et al., 2004).

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N8O/c1-17-6-7-20(24-14-17)26-21-8-9-22(28-27-21)29-10-12-30(13-11-29)23(32)15-31-16-25-18-4-2-3-5-19(18)31/h2-9,14,16H,10-13,15H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMTZOKCMCYNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.